molecular formula C10H10N2O4 B1343647 4,6-Dimethoxy-1H-indazole-3-carboxylic acid CAS No. 885520-36-5

4,6-Dimethoxy-1H-indazole-3-carboxylic acid

Cat. No. B1343647
M. Wt: 222.2 g/mol
InChI Key: MLZMWHRPYMZVCF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Modification Techniques

The synthesis and modification of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid derivatives play a crucial role in the development of potential pharmaceuticals and materials. A method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazine groups demonstrates its application in creating antifungal agents from N-benzylpyroglutamic acids, showcasing its versatility in drug development (Oudir et al., 2006). Furthermore, the transformation of carboxylic acids to 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights its utility in synthetic organic chemistry, offering efficient pathways to oxazoline derivatives with significant yields (Bandgar & Pandit, 2003).

Catalytic and Structural Applications

4,6-Dimethoxy-1H-indazole-3-carboxylic acid derivatives are involved in catalytic and structural applications, providing insights into their utility in material science and catalysis. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent for the formation of amides and esters from carboxylic acids showcases its potential in facilitating bond formation under mild conditions, which is crucial for the synthesis of complex molecules (Kunishima et al., 1999).

Crystal Structure and Material Properties

The study of crystal structures of indazole derivatives, including 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, reveals their potential in the development of new materials with unique properties. The crystal structure analysis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, for instance, provides valuable information on its molecular arrangement, which could be instrumental in understanding its stability, bioactivity, and therapeutic activity (Hu Yong-zhou, 2008).

Safety And Hazards

The safety data sheet for “1H-Indazole-3-carboxylic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation3.


Future Directions

Indazole-containing heterocyclic compounds are drawing more attention in medicinal chemistry as kinase inhibitors2. Much effort has been spent in recent years to develop synthetic approaches to indazoles2.


Please note that the information provided is based on the closest matches found and may not be directly applicable to “4,6-Dimethoxy-1H-indazole-3-carboxylic acid”. For accurate information, further research and laboratory analysis are required.


properties

IUPAC Name

4,6-dimethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZMWHRPYMZVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646224
Record name 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-1H-indazole-3-carboxylic acid

CAS RN

885520-36-5
Record name 4,6-Dimethoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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